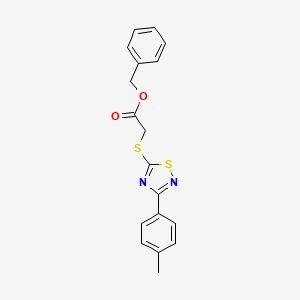

苄基2-((3-(对甲苯)-1,2,4-噻二唑-5-基)硫)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

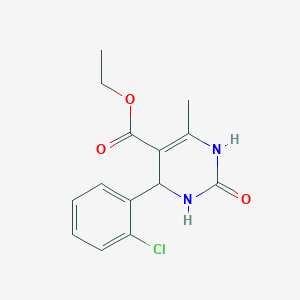

The synthesis of thiadiazole derivatives, including those similar to "Benzyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate", involves catalyzed reactions and specific conditions to achieve the desired products. For instance, compounds within this family have been synthesized using manganese(II) catalyzed reactions, leading to the formation of thiadiazole rings through cyclization processes. These synthesis pathways are crucial for creating compounds with specific chemical structures and properties (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by X-ray diffraction methods, which provide detailed insights into their crystalline structure and stabilization mechanisms through intra- and intermolecular hydrogen bonding. Density Functional Theory (DFT) studies further support the understanding of their geometrical parameters, electronic transitions, and stability, offering a comprehensive view of their molecular architecture (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole derivatives participate in various chemical reactions, highlighting their versatility and reactivity. Their chemical properties, such as the ability to undergo condensation reactions and their reactivity towards different chemical agents, underline their significance in synthetic chemistry. The synthesis processes often involve the loss of water or hydrogen sulfide, leading to the formation of thiadiazole rings, which are central to their chemical behavior (Dani et al., 2013).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, are essential for their application in various domains. These properties are determined through experimental studies, including thermal analysis and spectroscopic methods, providing a foundation for their practical use and further chemical modifications.

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including "Benzyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate", involve their stability, reactivity, and electronic characteristics. Studies involving DFT calculations and spectroscopic analysis offer insights into their HOMO and LUMO energies, indicating their stability and potential reactivity patterns. These properties are crucial for designing and synthesizing new compounds with desired chemical behaviors (Dani et al., 2013).

科学研究应用

合成和结构性质

苄基2-((3-(对甲苯基)-1,2,4-噻二唑-5-基)硫)乙酸酯及其衍生物已被广泛研究其合成和结构性质。改进相关化合物的合成涉及优化条件,如混合溶剂和催化剂,以实现更高的产率和纯度 (Shi Gang, 2011)。通过使用红外光谱、核磁共振和X射线衍射等技术进行详细的结构表征,已确认类似化合物的分子结构,阐明了分子间相互作用引起的结构稳定性以及环境变化引起的分子组织 (R. Dani et al., 2013),(N. Fathima et al., 2014)。

生物活性

苄基2-((3-(对甲苯基)-1,2,4-噻二唑-5-基)硫)乙酸酯衍生物显示出显著的生物活性。研究报告了它们对幽门螺杆菌的强效抑制活性,表明它们作为治疗剂的潜力 (N. Mohammadhosseini et al., 2009)。此外,一些衍生物表现出卓越的抗病毒和抗菌活性,表明它们作为设计新型抗病毒和抗菌剂的分子模板的潜力 (Xu Tang et al., 2019)。

线虫毒和抗菌性能

苄基2-((3-(对甲苯基)-1,2,4-噻二唑-5-基)硫)乙酸酯的某些衍生物已被合成并评估其线虫毒活性。类似4-甲氧基-N-(5-(((3-(对甲苯基)-1,2,4-噻二唑-5-基)甲基)硫基)-1,3,4-噻二唑-2-基)苄酰胺及其变体显示出对特定线虫的有希望的活性,表明它们作为杀线虫剂开发中的引导化合物的潜力 (Dan Liu et al., 2022)。此外,相关噻二唑衍生物的抗菌和驱虫活性已得到确认,表明在控制病原体和寄生虫方面具有广泛的潜在应用 (Sumit Srivastava et al., 2005)。

属性

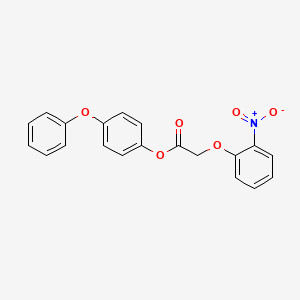

IUPAC Name |

benzyl 2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S2/c1-13-7-9-15(10-8-13)17-19-18(24-20-17)23-12-16(21)22-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTKUDLTOCVUOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate](/img/structure/B2487603.png)

![4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2487606.png)

![4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide](/img/structure/B2487610.png)